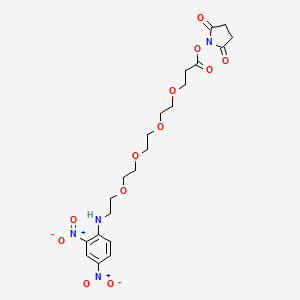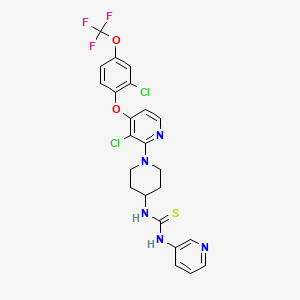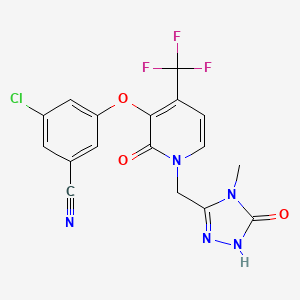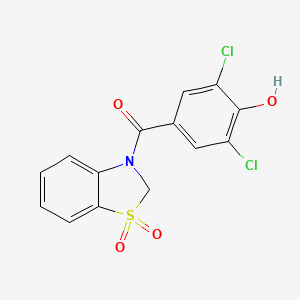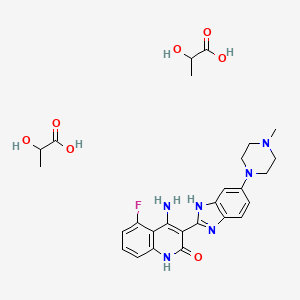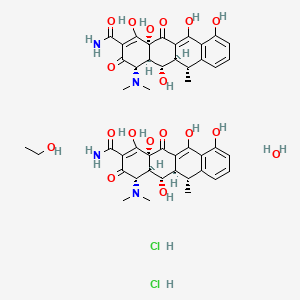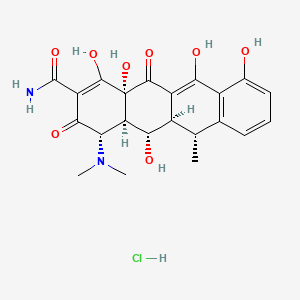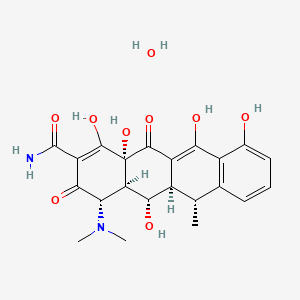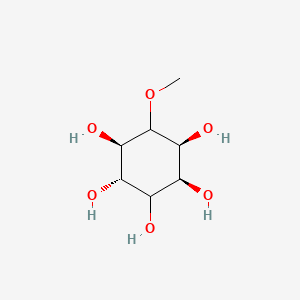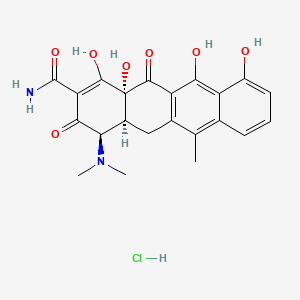
4-表无水四环素盐酸盐
描述
4-Epianhydrotetracycline hydrochloride is a degradation product of tetracyclines, which are widely used as antibiotics. This compound is formed through the epimerization of tetracycline and subsequent dehydration at the C6 position, leading to the aromatization of the B ring . It is known for its higher toxicity compared to tetracycline and doxycycline .
科学研究应用
4-Epianhydrotetracycline hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for the determination of tetracycline stability and degradation.
Biology: The compound is less toxic to E. coli, making it suitable for use with vectors or systems designed upon elements of the Tn10 tet operon of E.
Industry: The compound is used as a secondary standard for quality control in pharmaceutical laboratories.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Epianhydrotetracycline hydrochloride involves the degradation of tetracycline. This process can be monitored using high-performance liquid chromatography (HPLC) methods. The HPLC method uses a 4.6 × 150 mm column packed with 3 μm resin and an acetonitrile/ammonium dihydrogen orthophosphate pH 2.2 mobile phase .
Industrial Production Methods
Industrial production of 4-Epianhydrotetracycline hydrochloride typically involves the use of tetracycline hydrochloride as the starting material. The degradation process is controlled and monitored to ensure the formation of the desired product. The use of modern HPLC and ultra HPLC (UHPLC) methods allows for efficient and precise monitoring of the degradation process .
化学反应分析
Types of Reactions
4-Epianhydrotetracycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and degradation.
Common Reagents and Conditions
Common reagents used in the reactions involving 4-Epianhydrotetracycline hydrochloride include ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate. The reaction conditions often involve specific pH levels and temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of 4-Epianhydrotetracycline hydrochloride include various degradation products that are monitored using chromatographic techniques. These products are essential for understanding the stability and toxicity of the compound .
作用机制
The mechanism of action of 4-Epianhydrotetracycline hydrochloride involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the bacteriostatic effect, preventing the growth and multiplication of bacteria. The compound targets the 30S ribosomal subunit, interfering with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex .
相似化合物的比较
Similar Compounds
Tetracycline hydrochloride: A widely used antibiotic with a similar structure but lower toxicity.
Doxycycline: Another tetracycline derivative with lower toxicity compared to 4-Epianhydrotetracycline hydrochloride.
Anhydrotetracycline hydrochloride: A degradation product of tetracycline with similar properties.
Uniqueness
4-Epianhydrotetracycline hydrochloride is unique due to its higher toxicity and specific degradation pathway. Its formation through epimerization and dehydration distinguishes it from other tetracycline derivatives .
属性
IUPAC Name |
(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16+,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFAOPCHYIJPHJ-MOMXNFOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873790 | |
| Record name | 4-Epianhydrotetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4465-65-0 | |
| Record name | 4-Epianhydrotetracycline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004465650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epianhydrotetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIANHYDROTETRACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Y7HM8DBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


